molecular formula C20H15N5O2S3 B2771035 N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 392299-84-2

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2771035
CAS No.: 392299-84-2
M. Wt: 453.55
InChI Key: BRIXLAXZHHRMFJ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanylacetic acid derivative linked to a 1,3-thiazol-2-yl carbamoyl group. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and carbodiimide-mediated couplings, as inferred from analogous protocols in the literature . The compound’s design integrates pharmacophores known for antimicrobial and anticancer activities, such as thiadiazole (electron-deficient heterocycle) and biphenyl (hydrophobic aromatic system), which may enhance target binding and metabolic stability .

Properties

IUPAC Name

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2S3/c26-16(22-18-21-10-11-28-18)12-29-20-25-24-19(30-20)23-17(27)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIXLAXZHHRMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazoles and thiadiazoles exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively at concentrations as low as 100 μg/mL . This suggests that N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide may have potential as an antimicrobial agent.

Anticancer Activity

Compounds containing thiazole and thiadiazole rings have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The presence of electronegative substituents in the structure enhances their anticancer potential.

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Solid Dispersion Techniques

Recent advancements in formulation science suggest using solid dispersion techniques to enhance the solubility and bioavailability of this compound when used in pharmaceutical formulations. This involves combining the active compound with suitable carriers under controlled conditions to create a homogeneous mixture .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition at concentrations ranging from 12.5 to 100 μg/mL, showcasing the potential application of these compounds in treating bacterial infections .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer activity, several derivatives were tested against human chronic myelogenous leukemia cells. Compounds demonstrated varying degrees of cytotoxicity with some achieving over 70% cell death at specific concentrations .

Mechanism of Action

The mechanism of action of N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthetic routes, spectral data, and bioactivity:

Compound Core Structure Key Substituents Spectral Data (IR/NMR) Reported Bioactivity Reference
Target Compound 1,3,4-Thiadiazole Biphenyl-4-carboxamide; (1,3-thiazol-2-yl)carbamoylmethylsulfanyl IR: νC=O ~1680 cm⁻¹; ¹H-NMR: δ 7.2–8.6 (biphenyl protons) Antimicrobial (hypothesized)
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide 1,3,4-Thiadiazole 3-Pyridinesulfonamide; 5-methylthiadiazolethio; 4-chlorophenyl IR: νC=O 1716 cm⁻¹; ¹H-NMR: δ 7.18 (pyridine-H), 7.30–7.39 (Ph-Cl) Not specified
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 1,3,4-Thiadiazole 2-Chlorophenyl; 4-fluorophenylamino-oxoethylsulfanyl; 5-methyloxazole ¹H-NMR: δ 2.71 (CH₃), 7.16–7.63 (aromatic H); IR: νNH 3228 cm⁻¹ Antimicrobial (Gram+/Gram–)
4-Butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 1,3,4-Thiadiazole (bis) Ethylsulfanyl; butoxybenzamide Elemental analysis: N 13.90%, S 12.73% (calculated) High antimicrobial activity
N-{[5-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide 1,2,4-Triazole Benzothiazole carbamoylmethylsulfanyl; thiophenecarboxamide Not reported Antifungal (Candida albicans)

Key Structural and Functional Differences :

Core Heterocycle :

  • The target compound’s 1,3,4-thiadiazole core is shared with compounds in , while uses a 1,2,4-triazole. Thiadiazoles are more electron-deficient, enhancing interactions with enzymatic targets via π-π stacking .

Ethylsulfanyl or butoxy groups () enhance metabolic stability compared to halogenated aryl groups () .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving carbodiimide coupling (e.g., HATU/DIPEA in ), whereas simpler analogs () use direct alkylation or acylation .

Bioactivity Trends: Compounds with dual thiadiazole-thiazole systems (target compound, ) show broader antimicrobial activity than mono-heterocyclic derivatives () . The presence of electron-withdrawing groups (e.g., Cl in ) correlates with enhanced target binding but may reduce solubility .

Research Findings and Implications

  • Antimicrobial Efficacy: highlights that bis-thiadiazole derivatives (e.g., 4-butoxy-N-{5-[...]thiadiazol-2-yl}benzamide) exhibit MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing mono-thiadiazole analogs . The target compound’s biphenyl group may further enhance activity via hydrophobic interactions with bacterial membranes.
  • Spectral Validation : IR and NMR data confirm tautomeric stability in thiadiazole derivatives (e.g., absence of νS-H in IR spectra indicates thione tautomer dominance) .
  • Structure-Activity Relationship (SAR) : The carbamoylmethylsulfanyl linker in the target compound and analogs is critical for maintaining conformational flexibility, enabling optimal binding to microbial enzymes .

Biological Activity

N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiazole moiety and a thiadiazole ring, which are known for their diverse biological activities. Its molecular formula is C26H26N7O4S3C_{26}H_{26}N_7O_4S_3, with a molecular weight of 625.8 g/mol. The presence of multiple sulfur atoms and nitrogen heterocycles enhances its reactivity and potential interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of thiazole and thiadiazole exhibit significant anticancer properties. In one study, various thiazole derivatives were tested against human cancer cell lines A549 (lung cancer) and Caco-2 (colorectal cancer). The results showed that the compound exhibited selective cytotoxicity towards Caco-2 cells, reducing cell viability significantly compared to untreated controls (p < 0.001) . The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy.

CompoundCell LineViability Reduction (%)Statistical Significance
N-[5-(...)]Caco-239.8p < 0.001
Thiazolone 2Caco-231.9p < 0.05
Compound 3aA54956.9p = 0.0019

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains . The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.

Antiviral Activity

Thiazole and thiadiazole derivatives have been explored for antiviral activity against viruses such as HIV and HCV. These compounds can inhibit viral replication through various mechanisms, including the inhibition of viral polymerases . For instance, certain thiazolidinone derivatives demonstrated IC50 values below 35 μM against HCV NS5B RNA polymerase, indicating strong antiviral potential .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors involved in cancer cell proliferation or viral replication.
  • Cell Cycle Arrest : By interfering with the normal cell cycle processes in cancer cells, it can induce apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole-containing compounds for their anticancer properties. The study highlighted that modifications at specific positions on the thiazole ring could enhance selectivity and potency against particular cancer cell lines .

In another case study focusing on antimicrobial activity, a derivative was shown to effectively inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 10 µg/mL . This suggests its potential application in treating bacterial infections.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
The synthesis of this compound involves sequential reactions to construct the thiadiazole core, introduce functional groups, and attach the biphenyl-thiazole moiety. Key optimization strategies include:

  • Stepwise Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity at each step .
  • Solvent and Temperature Control: Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) enhance cyclization efficiency during thiadiazole formation .
  • Alkylation Efficiency: Optimize alkylation of the thiol group using reagents like bromoacetamide derivatives under inert atmospheres to minimize oxidation side reactions .
  • Purification: Employ flash chromatography or recrystallization with solvents like ethanol/water mixtures to isolate high-purity final products .

What methodological approaches are recommended to resolve contradictions in reported enzyme inhibition efficacies across studies?

Answer:
Discrepancies in IC50 values or inhibition mechanisms can arise from assay variability or structural differences in enzyme isoforms. To address these:

  • Comparative Assay Standardization: Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH, ionic strength) across studies .
  • Structural-Activity Relationship (SAR) Analysis: Correlate substituent variations (e.g., thiazole vs. oxazole rings) with inhibition data using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .

What advanced techniques are critical for confirming the structural integrity of synthesized derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of substituents (e.g., thiadiazole C-5 sulfanyl group) and detects stereochemical impurities .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula accuracy (e.g., C21H17N5O2S3) with <2 ppm error .
  • X-ray Crystallography: Resolves ambiguities in bond angles and torsional conformations using SHELXL for refinement .

How can the anticancer mechanism of this compound be elucidated through in vitro studies?

Answer:

  • Apoptosis Assays: Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in cancer cell lines (e.g., MCF-7) .
  • Mitochondrial Membrane Potential (ΔΨm): Use JC-1 dye to assess depolarization, indicating intrinsic apoptosis pathways .
  • DNA Interaction Studies: Conduct ethidium bromide displacement assays or comet assays to evaluate intercalation or strand-break induction .

What strategies are effective in modifying the thiadiazole core to enhance biological activity while maintaining solubility?

Answer:

  • Hydrophilic Substituents: Introduce polar groups (e.g., hydroxyl, carboxyl) at the C-5 position to improve aqueous solubility without compromising thiadiazole planarity .
  • Prodrug Approaches: Mask hydrophobic groups (e.g., biphenyl) with enzymatically cleavable linkers (e.g., esterase-sensitive esters) .
  • Co-crystallization Screening: Identify salt forms (e.g., sodium or hydrochloride salts) to enhance dissolution rates .

How should researchers design experiments to assess antimicrobial activity against multidrug-resistant pathogens?

Answer:

  • Strain Selection: Include ESKAPE pathogens (e.g., methicillin-resistant S. aureus) and Gram-negative strains with efflux pump overexpression .
  • Checkboard Synergy Assays: Test combinations with existing antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .
  • Biofilm Disruption: Quantify biofilm biomass reduction using crystal violet staining in 96-well plates .

What computational methods are suitable for predicting off-target interactions of this compound?

Answer:

  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger Phase) to screen against databases like ChEMBL for potential off-targets .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability to non-target proteins (e.g., cytochrome P450 isoforms) over 100 ns trajectories .
  • Toxicity Prediction: Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity risks .

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